molecular formula C12H9F3N2O2 B562920 Leflunomide-d4

Leflunomide-d4

Cat. No.: B562920
M. Wt: 274.23 g/mol
InChI Key: VHOGYURTWQBHIL-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leflunomide-d4 is a deuterated form of Leflunomide, a pyrimidine synthesis inhibitor used primarily as a disease-modifying antirheumatic drug (DMARD). This compound is often used in scientific research to study the pharmacokinetics and metabolism of Leflunomide due to the presence of deuterium atoms, which can be detected using mass spectrometry.

Scientific Research Applications

Leflunomide-d4 is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Leflunomide.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new drugs and formulations.

    Biological Research: Studying the effects of Leflunomide on biological systems.

    Medical Research: Investigating the therapeutic potential and mechanisms of action of Leflunomide in various diseases.

Mechanism of Action

Target of Action

Leflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for the proliferation of cells, particularly activated lymphocytes .

Mode of Action

Leflunomide, an isoxazole derivative, inhibits DHODH, thereby preventing pyrimidine synthesis . This inhibition results in a halt in the proliferation of activated lymphocytes by arresting the cells during the G1/S phase of the cell cycle . The active metabolite of Leflunomide, A77-1726 (also known as teriflunomide), carries out this inhibitory action .

Biochemical Pathways

The primary biochemical pathway affected by Leflunomide is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, Leflunomide prevents the synthesis of ribonucleotide uridine monophosphate pyrimidine (rUMP), a key pyrimidine involved in DNA and RNA synthesis . This action specifically affects cells such as activated T cells that predominantly use the de novo pathway of pyrimidine synthesis .

Pharmacokinetics

Leflunomide is an oral drug that is rapidly absorbed from the gastrointestinal tract . It is almost completely converted into its active metabolite, A77-1726, by first-pass metabolism in the gut and liver . The pharmacokinetics of A77-1726 are linear at therapeutic doses, and it has a long elimination half-life of approximately 2 weeks . A77-1726 is highly bound to plasma proteins . Approximately 90% of a single dose of Leflunomide is eliminated, with 43% in urine, primarily as Leflunomide glucuronides and an oxalinic acid derivative of A77-1726, and 48% in feces, primarily as A77-1726 .

Result of Action

The inhibition of pyrimidine synthesis by Leflunomide leads to a decrease in the proliferation of activated lymphocytes . This results in a reduction in the immune response, thereby exerting an immunomodulatory and immunosuppressive effect . This is particularly beneficial in conditions like rheumatoid arthritis, where there is an overactive immune response .

Action Environment

The action of Leflunomide can be influenced by various environmental factors. For instance, nonspecific inducers of cytochrome P450 (CYP) and some drugs metabolized by CYP2C9 can affect the metabolism of A77-1726, and caution should be used in patients co-treated with them .

Safety and Hazards

Leflunomide-d4 is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Leflunomide has been evaluated for the treatment of acute, symptomatic COVID-19 . It has also been suggested for the treatment of fibrotic interstitial lung diseases .

Biochemical Analysis

Biochemical Properties

Leflunomide-d4, like its parent compound Leflunomide, interacts with the enzyme DHODH, a key player in the de novo synthesis of pyrimidines . This interaction inhibits the synthesis of pyrimidines, which are essential for DNA and RNA synthesis . This effect is particularly toxic to activated lymphocytes, which depend on de novo synthesis of uridine .

Cellular Effects

This compound impacts various types of cells and cellular processes. It acts as an immunomodulatory and immunosuppressive agent, largely through the inhibition of pyrimidine synthesis . This effect is particularly impactful on T cells, which have high activity in conditions like rheumatoid arthritis . By inhibiting pyrimidine synthesis, this compound can regulate T lymphocyte progression through the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to its active form, teriflunomide, by first-pass metabolism in the gut wall and liver . Teriflunomide then inhibits the mitochondrial enzyme DHODH, preventing pyrimidine synthesis . This inhibition of pyrimidine synthesis halts T-cell proliferation by arresting the activated cell during the G1/S phase of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to confer rapid recovery from conditions like COVID-19, coupled with temporal immunologic changes

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in dogs with immune-mediated polyarthritis, this compound was administered at a mean dose of 2.6 mg/kg/day for a mean treatment duration of 1,566 days . The treatment was found to be safe and well-tolerated .

Metabolic Pathways

This compound is involved in the metabolic pathway of pyrimidine synthesis . It inhibits the enzyme DHODH, which is a crucial part of this pathway . This inhibition disrupts the production of pyrimidines, affecting the synthesis of DNA and RNA .

Transport and Distribution

This compound, due to its lipid solubility, can passively transport through cell membranes, including during oral absorption . It is rapidly and almost completely converted to its active form, teriflunomide, by first-pass metabolism in the gut wall and liver .

Subcellular Localization

Given that it inhibits a mitochondrial enzyme (DHODH), it can be inferred that it likely localizes to the mitochondria where it exerts its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leflunomide-d4 involves the incorporation of deuterium atoms into the Leflunomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents in the final step of the synthesis to exchange hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Leflunomide-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its active metabolite, Teriflunomide-d4.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: The major product is Teriflunomide-d4.

    Reduction: The major products are the precursor compounds of this compound.

    Substitution: The products depend on the specific substitution reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Leflunomide-d4

This compound is unique due to the presence of deuterium atoms, which makes it useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis of the compound in biological systems.

Properties

IUPAC Name

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.